REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.[NH2:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=C(C)C=1>[OH:15][C:11]1[CH:10]=[C:9]([N:8]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:6])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained below 50° C.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
the reactor contents heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a pot temperature of 148°-150° C
|
Type
|
CUSTOM
|
Details
|
Water removal
|
Type
|
TEMPERATURE
|
Details
|
of reflux under nitrogen with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled
|
Type
|
CUSTOM
|
Details
|
xylene decanted
|
Type
|
CUSTOM
|
Details
|
the remaining product dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
One hundred two grams of crude product containing N-(3-hydroxyphenyl) maleimide
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |